(-)-Nirtetralin

Description

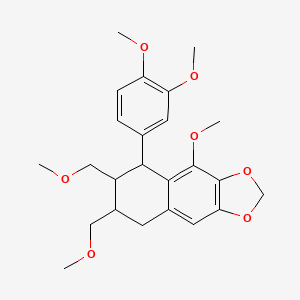

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQDZANQXMRHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of (-)-Nirtetralin from Phyllanthus niruri

Abstract: Phyllanthus niruri L. (Euphorbiaceae), a small herb found in tropical and subtropical regions, has a long history in traditional medicine for treating a wide array of ailments, particularly those affecting the liver and kidneys.[1] Its therapeutic potential is largely attributed to a rich diversity of secondary metabolites, among which the lignans are of significant interest to the scientific community.[1][2] This guide provides a comprehensive, in-depth technical overview of (-)-Nirtetralin, a key aryltetralin lignan isolated from this plant. We will explore its discovery, detail field-proven methodologies for its extraction and purification, present robust analytical techniques for its characterization and quantification, and discuss its biological context. This document is intended for researchers, natural product chemists, and drug development professionals seeking to leverage this potent bioactive compound.

Introduction: The Lignans of Phyllanthus niruri

Lignans are a major class of phenylpropanoid dimers found throughout the plant kingdom that exhibit a remarkable range of biological activities.[3] In Phyllanthus niruri, these compounds, including phyllanthin, hypophyllanthin, niranthin, and nirtetralin, are considered key bioactive constituents responsible for many of its medicinal properties.[1][4][5] this compound (C₂₄H₃₀O₇, Molar Mass: 430.49 g/mol ) is an aryltetralin lignan that has garnered particular attention for its significant antiviral activity, especially against the Hepatitis B virus (HBV).[6][7][8] Understanding the precise methodologies for isolating and purifying this specific stereoisomer is paramount for advancing pharmacological research and developing potential therapeutics.

The challenge in working with P. niruri lies in the chemical complexity of its extracts. Nirtetralin co-exists with several structurally similar lignans, necessitating a multi-step, optimized purification strategy to achieve the high degree of purity required for pharmacological studies and use as an analytical standard.[9] This guide explains the causality behind the necessary experimental choices, from solvent selection in initial extraction to the fine-tuning of chromatographic separations.

Discovery and Structural Elucidation

The journey to characterize the lignans of P. niruri has been one of progressive refinement. Early phytochemical investigations identified a mixture of lignans. The definitive structure of nirtetralin, along with its congener hypophyllanthin, was established through a combination of spectroscopic analysis and, crucially, unambiguous chemical synthesis, which corrected some initial structural propositions.[10]

This compound is an aryltetralin lignan with three defined stereocenters, giving it a specific three-dimensional architecture that is critical for its biological function. Its absolute stereochemistry is denoted by the (-) prefix, distinguishing it from other potential stereoisomers.[11] The structural elucidation relies heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and Mass Spectrometry (MS), which provide detailed information about its carbon skeleton and connectivity.[12]

A Practical Guide to Isolation and Purification

The isolation of this compound is a multi-stage process designed to systematically enrich the target compound from the complex plant matrix. The choice of methodology represents a critical balance between extraction efficiency, yield, and the purity of the final product.

Stage 1: Extraction of Crude Lignan Fraction

The primary goal of this stage is to efficiently extract the relatively non-polar lignans from the dried, pulverized plant material while minimizing the co-extraction of highly polar compounds like chlorophylls and glycosides.

Rationale for Solvent Selection: Lignans like nirtetralin are moderately non-polar. Solvents such as ethanol, methanol, hexane, and acetone are commonly employed.[4][5] While methanol or ethanol can extract a broad range of metabolites, subsequent partitioning is required. Direct extraction with a less polar solvent like hexane or acetone can yield a crude extract already enriched in lignans, albeit with a lower overall extract yield.[4][5] For large-scale preparations, an initial extraction with a polar solvent followed by liquid-liquid partitioning is often the most practical approach.[6]

Protocol 1: Large-Scale Extraction and Partitioning This protocol is adapted from methodologies designed for obtaining significant quantities of lignans for further study.[6]

-

Maceration: Take 10 kg of air-dried, powdered aerial parts of P. niruri and extract with 80% ethanol (3 x 30 L) at room temperature for 48 hours for each extraction.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude residue.

-

Solvent Partitioning: Suspend the crude residue in water and perform a liquid-liquid extraction with petroleum ether (3x volume). This step is critical as it partitions the non-polar lignans, including nirtetralin, into the petroleum ether phase, leaving more polar compounds in the aqueous phase.

-

Final Evaporation: Collect the petroleum ether fractions and evaporate the solvent to dryness to obtain the crude lignan-enriched extract.

Stage 2: Chromatographic Purification

The crude extract contains a mixture of related lignans. Achieving high purity of this compound requires sequential chromatographic steps that separate compounds based on differences in their polarity and size.

Rationale for Chromatographic Choices: A multi-modal approach is necessary. Vacuum Liquid Chromatography (VLC) or traditional column chromatography with silica gel is an effective first step for coarse fractionation based on polarity.[12] For fine purification and separation of closely related isomers, size-exclusion chromatography using Sephadex LH-20 is invaluable, as it separates molecules based on their hydrodynamic volume.[12]

Protocol 2: Multi-Step Chromatographic Purification This protocol outlines a typical workflow for isolating individual lignans from the crude extract.[12]

-

Silica Gel Chromatography (VLC):

-

Adsorb the crude lignan extract onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.). The rationale here is to gradually increase solvent polarity to elute compounds of increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a UV detector (254 nm). Pool fractions with similar TLC profiles.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Dissolve the nirtetralin-containing fraction from the silica gel step in methanol.

-

Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column isocratically with methanol. This separates the lignans from higher molecular weight pigments and other impurities.

-

-

Final Purification (Optional):

-

If co-eluting impurities persist, a final purification step using preparative HPLC or radial chromatography with a fine-tuned solvent system (e.g., n-hexane:EtOAc 90:10) can be employed to yield highly pure this compound (>95%).[12]

-

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Analytical Characterization and Quality Control

Once isolated, the identity and purity of this compound must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is the cornerstone of both qualitative and quantitative analysis.

Rationale for HPLC Method: A reversed-phase HPLC method provides excellent separation of the various Phyllanthus lignans. A C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile and water, which allows for the efficient elution and resolution of these moderately non-polar compounds. UV detection is highly effective as lignans possess strong chromophores that absorb in the UV range, typically around 230 nm and 280 nm.[6]

Protocol 3: HPLC-UV Method for Quantification This protocol is a validated method for the simultaneous determination of four major lignans in P. niruri.[6][9]

-

Chromatographic System: A standard HPLC system equipped with a UV/PDA detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: 30 °C.

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

-

Sample Preparation: Accurately weigh the plant extract, dissolve in methanol, and filter through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject standards and samples. Identify the nirtetralin peak by comparing its retention time with the standard. Quantify using the calibration curve derived from the standard injections.

Table 1: Validated HPLC Method Performance Characteristics (Data synthesized from reported values for lignan analysis)[9]

| Parameter | Phyllanthin | Hypophyllanthin | Nirtetralin | Niranthin |

| Retention Time (min) | 10.47 | 11.10 | 13.67 | 14.53 |

| LOD (µg/mL) | 0.75 | 0.75 | 0.75 | 0.75 |

| LOQ (µg/mL) | 3.00 | 3.00 | 3.00 | 3.00 |

| Intraday Precision (RSD%) | 0.38–1.32 | 0.22–3.69 | 0.73–2.37 | 1.56–2.77 |

| Interday Precision (RSD%) | 0.45–1.77 | 0.24–3.04 | 0.09–0.31 | 0.12–0.68 |

This self-validating system, with established limits of detection (LOD), quantification (LOQ), and precision (RSD%), ensures that the analytical results are trustworthy and reproducible.

Biological Context: Biosynthesis and Therapeutic Potential

Putative Biosynthetic Pathway

This compound, like all lignans, originates from the phenylpropanoid pathway.[3] This fundamental plant metabolic route converts L-phenylalanine into monolignols, the building blocks of lignans. While the specific enzymatic steps in P. niruri are still under investigation, a putative pathway can be constructed based on known lignan biosynthesis.[3] The process involves the oxidative coupling of two coniferyl alcohol molecules, followed by a series of reductive and tailoring reactions to form the aryltetralin skeleton.[3]

Putative Lignan Biosynthesis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Structural Elucidation of (-)-Nirtetralin: A Technical Guide

Executive Summary

(-)-Nirtetralin (C₂₄H₃₀O₇) is a bioactive aryltetralin lignan isolated primarily from Phyllanthus niruri and Phyllanthus amarus. It is structurally characterized by a tetrahydronaphthalene (tetralin) core substituted with a pendant 3,4-dimethoxyphenyl group, a methylenedioxy bridge, and multiple methoxy functionalities.[1]

This guide details the comprehensive workflow for the structural elucidation of this compound, moving from isolation to absolute stereochemical assignment. The narrative emphasizes the causal logic behind spectroscopic interpretations, ensuring a self-validating analytical framework.

Source & Isolation Protocol

The isolation of this compound requires a rigorous fractionation strategy to separate it from structurally similar congeners like niranthin, phyllanthin, and hypophyllanthin.

Isolation Workflow

The following protocol utilizes a polarity-gradient extraction followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.

[2]

Molecular Formula & Unsaturation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first step in establishing the molecular identity.

-

Experimental Observation: The HR-ESI-MS spectrum typically exhibits a sodiated molecular ion peak

at m/z 453.1889. -

Calculation:

-

Formula: C₂₄H₃₀O₇[3]

-

Calculated Mass: 430.1992 Da (Neutral).

-

Degree of Unsaturation (DoU):

-

-

Structural Implications: The DoU of 10 corresponds to:

-

2 Aromatic rings (4 x 2 = 8 degrees).

-

1 Tetralin ring closure (1 degree).

-

1 Methylenedioxy ring closure (1 degree).

-

Total: 10. This confirms a tetracyclic lignan skeleton.

-

NMR Spectroscopy: Connectivity & Skeleton

The elucidation of the aryltetralin core relies on a combination of 1D and 2D NMR techniques. The numbering system used here follows the standard lignan nomenclature: C1 (aryl-bearing benzylic), C2/C3 (aliphatic), and C4 (benzylic).

1H NMR Diagnostic Signals

The proton spectrum of this compound in CDCl₃ reveals four distinct chemical environments.

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| Aromatic | 6.00 – 6.80 | Singlets/Multiplets | 5H | Ar-H | Two aromatic rings; one pentasubstituted (Ring A), one trisubstituted (Ring C). |

| Methylenedioxy | ~5.90 | s or d ( | 2H | -OCH₂O- | Characteristic of methylenedioxy bridge on Ring A. |

| Methoxy | 3.30 – 3.90 | Singlets | 15H | -OCH₃ | 5 Methoxy groups: 3 on aromatic rings, 2 on aliphatic side chains. |

| Aliphatic | 1.80 – 4.00 | Multiplets | 8H | H-1, H-2, H-3, H-4, -CH₂O- | Tetralin ring protons and hydroxymethyl ethers. |

2D NMR Elucidation Strategy

The connectivity is established through HSQC (C-H correlation) and HMBC (long-range C-H correlation).

-

Establishing the Tetralin Core (HMBC):

-

The proton at H-1 (benzylic) shows strong HMBC correlations to the carbons of the pendant 3,4-dimethoxyphenyl ring (C-1', C-2', C-6'), confirming the attachment of the aryl group at C-1.

-

H-4 (benzylic) correlates with the fused aromatic ring carbons (Ring A), confirming the closure of the six-membered aliphatic ring.

-

-

Side Chain Verification:

-

The methoxymethyl groups at C-2 and C-3 are identified by COSY correlations between the methine protons (H-2, H-3) and the methylene protons (

), which in turn correlate to methoxy carbons in HMBC.

-

Stereochemical Assignment

The distinction between this compound and its isomers lies in the relative and absolute stereochemistry at chiral centers C-1, C-2, and C-3.

Relative Stereochemistry (NOESY & Coupling Constants)

The relative configuration of nirtetralin is 1,2-trans, 2,3-cis .

-

H-1 / H-2 Relationship (Trans):

-

Observation: The coupling constant

is typically large (7–10 Hz), indicating a trans-diaxial-like arrangement of protons H-1 and H-2. -

NOESY: Lack of strong NOE between H-1 and H-2 supports a trans orientation.

-

-

H-2 / H-3 Relationship (Cis):

-

Observation: The coupling constant

is smaller, and strong NOE correlations are observed between the hydroxymethyl/methoxymethyl side chains, suggesting they are on the same face of the ring (cis). -

Result: This configuration (trans-cis) is characteristic of the "Nirtetralin" type, distinguishing it from "Phyltetralin" (trans-trans).

-

Absolute Configuration (CD Spectroscopy)

To confirm the enantiomer as This compound , Circular Dichroism (CD) spectroscopy is the definitive method.

-

Protocol: The CD spectrum is recorded in methanol.

-

Diagnostic Cotton Effects:

-

Aryltetralins with a

-aryl group (corresponding to the (-)-enantiomer with 1R configuration in this numbering system) typically exhibit a positive Cotton effect in the 280–290 nm region (¹L_b transition) and a negative Cotton effect near 230–240 nm. -

Note: The specific sign of rotation

for this compound is negative (levorotatory).

-

-

Assignment: Based on literature precedents for Phyllanthus lignans, the absolute configuration is assigned as (1R, 2S, 3R) (using lignan numbering) or (5R, 6S, 7S) (using IUPAC tetralin numbering).

Validation via Total Synthesis

The structure and absolute configuration of this compound were rigorously confirmed via total synthesis by Schneiders and Stevenson (1982) .

-

Synthetic Route: The synthesis involved the acid-catalyzed cyclization of a dibenzylbutyrolactone precursor followed by reduction and methylation.

-

Outcome: The synthetic this compound exhibited identical NMR, IR, and MS spectral data and optical rotation to the natural isolate, providing the ultimate proof of structure.

References

-

Schneiders, G. E., & Stevenson, R. (1982).[1] Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin. Journal of the Chemical Society, Perkin Transactions 1, 999-1003.[1] Link

-

Wei, W., et al. (2014).[4] In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L. Journal of Ethnopharmacology, 157, 62-68.[4] Link

-

Modi, A. et al. (2020). Comparative Profiling of Four Lignans Phyllanthin, Hypophyllanthin, Nirtetralin and Niranthin in Nine Phyllanthus Species. Journal of Chromatographic Science, 59(2). Link

-

PubChem. (n.d.). Nirtetralin Compound Summary. National Library of Medicine. Link

-

Ward, R. S. (1999). Lignans, neolignans and related compounds.[2] Natural Product Reports, 16, 75-96. Link

Sources

- 1. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Profiling and Biological Evaluation of Nirtetralin and its Isomers

Executive Summary

Nirtetralin is a naturally occurring aryltetralin lignan predominantly isolated from the aerial parts of Phyllanthus niruri, a plant with a long history in traditional medicine[1]. Recent pharmacological profiling has highlighted the profound impact of its stereochemistry on antiviral efficacy, particularly against the Hepatitis B Virus (HBV)[2]. This technical whitepaper provides an in-depth analysis of the stereochemical nuances distinguishing nirtetralin from its highly active isomers, Nirtetralin A and Nirtetralin B, and establishes field-proven, self-validating protocols for their isolation, structural elucidation, and biological evaluation.

Stereochemical Architecture of the Aryltetralin Scaffold

The core architecture of nirtetralin consists of a 1-aryltetrahydronaphthalene (tetralin) scaffold[3]. The pharmacological uniqueness of this molecule stems from the three contiguous chiral centers located at C-1, C-2, and C-3 of the tetralin ring, which correspond to C-5, C-6, and C-7 in standard IUPAC nomenclature for its benzodioxole derivative[4].

Stereocenter Analysis

-

Nirtetralin (Parent Compound) : The relative stereochemistry of the natural product was unambiguously established via synthesis as r-1-(3,4-dimethoxyphenyl)-6-methoxy-t-2,c-3-bismethoxymethyl-7,8-methylenedioxy-1,2,3,4-tetrahydronaphthalene[3]. Its absolute configuration is generally assigned as (5R, 6S, 7S)[4].

-

Nirtetralin A & B : These are naturally occurring stereoisomers of nirtetralin[2]. The stereochemical divergence primarily involves the relative spatial orientation of the bulky aryl group at C-1 and the methoxymethyl groups at C-2 and C-3.

NMR Elucidation of Relative Configuration

In practical laboratory settings, 1D and 2D NMR spectroscopy (specifically NOESY/ROESY and J-coupling analysis) serve as the gold standard for distinguishing these isomers. The causality behind using NMR lies in the Karplus equation, which dictates that vicinal proton-proton coupling constants (

-

For Nirtetralin B , the coupling constant between H-1 and H-2 is observed at

Hz, indicating a trans-diaxial relationship (dihedral angle ~180°). -

Conversely, the coupling between H-2 and H-3 presents a smaller constant (

Hz), characteristic of an axial-equatorial relationship (dihedral angle ~60°).

This spatial arrangement dictates the molecule's three-dimensional conformation, directly influencing its ability to dock into the binding pockets of viral targets without steric hindrance.

Pharmacological Profiling: Stereospecific Anti-HBV Efficacy

The stereochemistry of the nirtetralin scaffold is not merely a structural curiosity; it is the primary determinant of its biological activity. The isomers exhibit drastically different inhibitory potencies against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cell lines[2].

Quantitative Anti-HBV Activity Comparison

| Compound | HBsAg IC₅₀ (µM) | HBeAg IC₅₀ (µM) | Relative Potency |

| Nirtetralin A | 9.5 | 17.4 | Highest |

| Nirtetralin B | 16.7 | 69.3 | Moderate |

| Nirtetralin | 97.2 | 232.0 | Lowest |

Data sourced from in vitro assays on HepG2.2.15 cells[2].

Structure-Activity Relationship (SAR) Insights

The 10-fold increase in potency of Nirtetralin A compared to the parent nirtetralin underscores the strict stereochemical requirements for target engagement[2]. The specific spatial projection of the 3,4-dimethoxyphenyl ring and the methoxymethyl arms in Nirtetralin A likely provides optimal van der Waals contacts and hydrogen bonding geometry within the viral polymerase or host-factor interface. In contrast, the configuration in the parent nirtetralin introduces steric clashes that drastically reduce binding affinity.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the isolation and evaluation of these isomers.

Protocol 1: Extraction and Chiral Resolution

Causality: Standard silica gel chromatography cannot separate enantiomers or closely related diastereomers effectively. Preparative chiral HPLC is mandated because the transient diastereomeric interactions between the isomers and the chiral stationary phase allow for baseline resolution.

-

Extraction : Pulverize dried aerial parts of Phyllanthus niruri (ideally harvested during the full fruiting period for maximum yield) and subject to exhaustive maceration in 70% ethanol at room temperature[1].

-

Solvent Partitioning : Concentrate the extract under reduced pressure and suspend in H₂O. Partition sequentially with n-hexane and ethyl acetate (EtOAc). The EtOAc fraction concentrates the active lignans.

-

Primary Fractionation : Apply the EtOAc fraction to a silica gel column (100–200 mesh). Elute with a gradient of hexane:EtOAc (10% to 35% EtOAc) to isolate the lignan-rich fractions.

-

Chiral HPLC Resolution :

-

Column: Chiralcel OD-H (or equivalent preparative chiral stationary phase).

-

Mobile Phase: Hexane/Isopropanol (typically 85:15 v/v).

-

Detection: UV at 230 nm and 280 nm.

-

-

Self-Validation Step : Confirm enantiomeric and diastereomeric purity (>98%) using circular dichroism (CD) spectroscopy and polarimetry post-elution before proceeding to biological assays.

Protocol 2: In Vitro Anti-HBV Assay (HepG2.2.15)

Causality: HepG2.2.15 cells are stably transfected with the HBV genome, making them an ideal, self-contained system for measuring the continuous secretion of viral antigens.

-

Cell Culture : Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure for the HBV genome).

-

Treatment : Seed cells in 96-well plates. After 24 hours of adherence, treat with varying concentrations of the isolated isomers (e.g., 1 to 200 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.

-

Incubation & Harvest : Incubate for 72 hours. Collect the culture media carefully to avoid disturbing the cell monolayer.

-

Quantification : Use commercially available ELISA kits to quantify HBsAg and HBeAg levels in the supernatant[2].

-

Self-Validation Step : Always include a known antiviral (e.g., Lamivudine) as a positive control. Crucially, perform an MTT cell viability assay in parallel to definitively prove that the observed antigen reduction is due to specific viral inhibition and not an artifact of general compound cytotoxicity.

Mechanistic and Workflow Visualizations

Figure 1: Step-by-step extraction and chiral resolution workflow for nirtetralin isomers.

Figure 2: Proposed mechanistic pathway of HBV inhibition by nirtetralin and its isomers.

References

-

Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. - PubMed / Phytotherapy Research - [Link]

-

Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 -[Link]

-

PubChem Compound Summary for CID 182644, Nirtetralin - National Center for Biotechnology Information -[Link]

-

Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC - Chromatography Online -[Link]

-

Lignans with Anti-Hepatitis B Virus Activities from Phyllanthus niruri L. (Citation Analysis) - Scite.ai -[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Aryltetralin Lignans: A Technical Guide to Podophyllotoxin and Etoposide Aglycone Production

Executive Summary

Aryltetralin lignans, most notably (-)-podophyllotoxin (PTOX), are highly valued specialized plant metabolites that serve as obligate precursors for semi-synthetic chemotherapeutic agents such as etoposide, teniposide, and etopophos. Historically, the pharmaceutical supply chain has relied entirely on the extraction of PTOX from the slow-growing and endangered Himalayan mayapple (Sinopodophyllum hexandrum) and American mayapple (Podophyllum peltatum)[1][2]. The complete elucidation of the podophyllotoxin biosynthetic pathway in 2015 marked a paradigm shift, enabling the transition from ecologically unsustainable extraction to synthetic biology and heterologous production[2][3]. This whitepaper provides a comprehensive, mechanistic breakdown of the aryltetralin lignan pathway, detailing the enzymatic cascade, heterologous engineering strategies, and validated analytical protocols required for modern drug development.

Deconstructing the Biosynthetic Pathway

The biosynthesis of aryltetralin lignans is a complex, multi-compartmentalized process that bridges primary metabolism with highly specialized secondary modifications. The pathway can be mechanistically divided into four distinct phases.

Phase 1 & 2: Phenylpropanoid Precursors to Dibenzylbutyrolactones

The pathway originates from the general phenylpropanoid cascade, where L-phenylalanine is converted to coniferyl alcohol through a five-step enzymatic sequence (PAL, C4H, 4CL, CCR, CAD)[4].

-

Dimerization: Two molecules of coniferyl alcohol undergo a stereoselective, oxidative coupling catalyzed by Dirigent proteins (DIR) to form (+)-pinoresinol[4].

-

Reduction: (+)-Pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) to yield the dibenzylbutyrolactone lignan, (-)-matairesinol[1][5]. (-)-Matairesinol serves as the critical branch point for various lignan classes.

Phase 3: Aryltetralin Scaffold Formation

The transformation of (-)-matairesinol into the aryltetralin scaffold requires a highly specific suite of enzymes discovered via transcriptome mining of P. hexandrum[3][6].

-

Methylenedioxy Bridge Formation: CYP719A23, a cytochrome P450, catalyzes the formation of a methylenedioxy bridge on (-)-matairesinol to produce (-)-pluviatolide[4][7].

-

Sequential Methylation and Hydroxylation: (-)-Pluviatolide is methylated by O-methyltransferase 3 (OMT3) to (-)-5′-desmethoxy-yatein, which is then hydroxylated by CYP71CU1 to (-)-5′-demethyl-yatein, and subsequently methylated by OMT1 to form (-)-yatein[4][7].

-

C-Ring Closure: The defining step of the aryltetralin class is the closure of the core cyclohexane ring (Ring C). This is catalyzed by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD), specifically deoxypodophyllotoxin synthase (DPS), converting (-)-yatein into (-)-deoxypodophyllotoxin[3][6][7].

Phase 4: Tailoring to Etoposide Aglycone

While native plants convert (-)-deoxypodophyllotoxin to (-)-podophyllotoxin via an unidentified hydroxylase, metabolic engineering has successfully bypassed this step to directly produce the more valuable etoposide aglycone (EA)[6][7]. CYP71BE54 demethylates (-)-deoxypodophyllotoxin to (-)-4′-desmethyl-deoxypodophyllotoxin, which is then hydroxylated by CYP82D61 to yield (-)-4′-desmethyl-epipodophyllotoxin (Etoposide Aglycone)[7].

Figure 1: Complete biosynthetic pathway from L-Phenylalanine to Etoposide Aglycone.

Metabolic Engineering: Heterologous Production Strategies

Chassis Selection: The Case for Nicotiana benthamiana

Reconstituting a 10+ gene pathway involving multiple Cytochrome P450s in microbial hosts like Saccharomyces cerevisiae or Escherichia coli is notoriously difficult due to the lack of native endoplasmic reticulum (ER) anchoring and compatible Cytochrome P450 reductases (CPRs)[2][8]. Nicotiana benthamiana serves as an ideal chassis because it natively possesses the ER architecture and CPRs required for plant P450 functionality, while allowing for rapid design-build-test cycles via Agrobacterium-mediated transient expression[2][8].

Protocol 1: Transient Agrobacterium-Mediated Co-Expression Workflow

Causality & Rationale: This protocol utilizes Agrobacterium tumefaciens to transfer T-DNA containing our genes of interest into the plant cell nucleus. The use of the viral p19 silencing suppressor prevents the plant's native RNA interference (RNAi) machinery from degrading the highly expressed transgenic mRNA, ensuring sustained protein translation.

Step-by-Step Methodology:

-

Vector Construction: Clone the 10 pathway genes (DIR to CYP82D61) into high-expression binary vectors (e.g., pEAQ-HT) under the control of the CaMV 35S promoter.

-

Strain Preparation: Transform constructs into A. tumefaciens strain GV3101. Cultivate in LB broth with appropriate antibiotics at 28°C until OD600 reaches 1.0.

-

Induction & Resuspension: Centrifuge cultures and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 100 μM acetosyringone, pH 5.6).

-

Causality: The acidic pH (5.6) and acetosyringone mimic a plant wound site, hyper-activating the vir genes required for T-DNA transfer.

-

-

Co-Infiltration: Mix the Agrobacterium strains containing the pathway genes and a p19 suppressor strain to a final OD600 of 0.5. Infiltrate the abaxial side of 4-week-old N. benthamiana leaves using a needleless syringe.

-

Incubation: Cultivate plants in a growth chamber (22°C, 16h/8h light/dark cycle) for 5-6 days to allow for transcription, translation, and metabolite accumulation.

Self-Validating Quality Control (QC):

-

Positive Control: Co-infiltrate a separate leaf with a GFP-expressing vector. At day 3, inspect under UV light. If GFP fluorescence covers <80% of the infiltrated area, the infiltration efficiency is compromised, and the batch must be discarded.

-

Negative Control: Infiltrate with an empty vector to establish a baseline for endogenous N. benthamiana metabolites, preventing false-positive identification of lignan intermediates.

Figure 2: Workflow for heterologous expression and pathway reconstitution in N. benthamiana.

Analytical Methodologies: LC-MS/MS Profiling

Aryltetralin lignans possess highly similar UV absorption profiles and exist as complex stereoisomers. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is mandatory for unambiguous identification and quantification[9][10].

Protocol 2: Extraction and LC-MS/MS Quantification

Causality & Rationale: Multiple Reaction Monitoring (MRM) in tandem MS filters out isobaric plant matrix interferences by requiring both a specific precursor ion mass and a specific product ion mass, ensuring absolute specificity for the target lignan[10].

Step-by-Step Methodology:

-

Extraction: Lyophilize the infiltrated N. benthamiana leaves. Grind to a fine powder. Extract 50 mg of tissue with 1 mL of 80% Methanol (MeOH).

-

Sonication & Clarification: Sonicate for 30 minutes at room temperature. Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

-

Chromatographic Separation: Inject 5 μL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μm). Use a binary gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor specific MRM transitions (e.g., for PTOX: m/z 415.1 → 397.1[M+H-H2O]+).

Self-Validating Quality Control (QC):

-

Internal Standard (IS): Spike the extraction solvent with a known concentration of a non-endogenous stable isotope-labeled standard (e.g., 13C-PTOX) or a structural analog (e.g., formononetin). Calculate the recovery rate; valid extractions must yield 85%–115% IS recovery.

-

Procedural Blank: Run an 80% MeOH blank between every 10 samples to verify zero column carryover.

Quantitative Data & Metabolic Flux

The successful reconstitution of the pathway relies heavily on the catalytic efficiency of the introduced enzymes. Table 1 summarizes the key enzymes, their functions, and the current metabolic flux metrics observed in heterologous plant systems[2][3][4][7].

| Enzyme | Origin Species | Catalytic Function | Substrate | Product | Heterologous Yield / Metric |

| DIR | Forsythia / Podophyllum | Stereoselective Dimerization | Coniferyl alcohol | (+)-Pinoresinol | High flux; rarely rate-limiting. |

| CYP719A23 | P. hexandrum | Methylenedioxy bridge formation | (-)-Matairesinol | (-)-Pluviatolide | High specificity; requires ER anchoring. |

| DPS (2-ODD) | P. hexandrum | Ring C closure | (-)-Yatein | (-)-Deoxypodophyllotoxin | Critical bottleneck; highly sensitive to Fe(II) availability. |

| CYP71BE54 | P. hexandrum | Demethylation | (-)-Deoxypodophyllotoxin | (-)-4′-Desmethyl-DPT | Efficient conversion in N. benthamiana. |

| CYP82D61 | P. hexandrum | Hydroxylation | (-)-4′-Desmethyl-DPT | Etoposide Aglycone | ~1–5 mg/g Dry Weight (DW) in engineered N. benthamiana[2]. |

Table 1: Key enzymes in the aryltetralin lignan pathway and their heterologous production metrics.

Conclusion & Future Perspectives

The elucidation of the complete aryltetralin lignan pathway by Lau and Sattely has fundamentally transformed the landscape of etoposide production[3][6]. By shifting production from the endangered Sinopodophyllum hexandrum to engineered chassis like Nicotiana benthamiana, the pharmaceutical industry can achieve scalable, milligram-to-gram level yields of etoposide aglycone[2]. Future advancements will likely leverage artificial intelligence and deep learning to optimize synthetic biology pathways, tailor Cytochrome P450 reductases for microbial expression, and ultimately transition this complex plant pathway into highly scalable microbial fermentations (e.g., S. cerevisiae)[8].

References

- Lau, W., & Sattely, E. S. (2015). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. Science.

- Shah, Z., et al. (2021). Podophyllotoxin: History, Recent Advances and Future Prospects. Biomolecules.

- Ono, E., et al. (2022). Production of beneficial lignans in heterologous host plants. Frontiers in Plant Science.

- Vasilev, N., et al. (2006). Isolation and Structure Elucidation of Aryltetralin Lignans from Linum tauricum ssp. bulgaricum. Pharmacognosy Magazine.

- Schultz, B. J., et al. (2019). Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis. ACS Synthetic Biology.

- Fuss, E. (2017). Towards Metabolic Engineering of Podophyllotoxin Production. IntechOpen.

- Sharma, E., & Arora, B. S. (2015). Identification of Aryltetralin Lignans from Podophyllum hexandrum Using Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Drug Research.

- Nett, R. S., et al. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science.

- Liu, J., et al. (2025). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone.

- DellaGreca, M., et al. (2022).

Sources

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Biosynthesis for Milligram-Scale Production of Etoposide Intermediates in a Plant Chassis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Six enzymes from mayapple that com ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Frontiers | Production of beneficial lignans in heterologous host plants [frontiersin.org]

- 5. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of beneficial lignans in heterologous host plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis [frontiersin.org]

- 9. phcog.com [phcog.com]

- 10. ijpsdronline.com [ijpsdronline.com]

Physicochemical Profiling and Experimental Methodologies of (-)-Nirtetralin: A Technical Whitepaper for Preclinical Research

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

As the search for novel antiviral therapeutics accelerates, plant-derived secondary metabolites offer highly optimized molecular scaffolds. (-)-Nirtetralin , an aryltetralin lignan isolated primarily from Phyllanthus niruri and Phyllanthus amarus, has demonstrated significant potential as an anti-hepatitis B virus (HBV) agent. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive data. Here, we will dissect the physicochemical causality behind this compound’s biological behavior, establish self-validating protocols for its extraction, and detail robust in vitro methodologies for quantifying its antiviral efficacy.

Structural Causality and Physicochemical Profile

The biological efficacy of this compound is intrinsically linked to its aryltetralin framework. The molecule features a tetrahydronaphthalene core heavily decorated with methoxy and methylenedioxy substituents.

Causality in Drug Design: The computed partition coefficient (XLogP3) of 3.6 ()[1] is the critical driver of its pharmacokinetic potential. A LogP between 2.0 and 4.0 is generally optimal for hepatocyte membrane permeation without succumbing to excessive lipophilic sequestration. Furthermore, its Topological Polar Surface Area (TPSA) of 64.6 Ų ensures that while the molecule is lipophilic enough to diffuse through the lipid bilayer of HepG2.2.15 cells, it retains sufficient polarity to avoid rapid precipitation in aqueous intracellular compartments.

Table 1: Quantitative Physicochemical Properties

| Parameter | Value | Causality / Significance in Research |

| IUPAC Name | (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | Defines the precise stereochemistry required for target binding. |

| Molecular Formula | C₂₄H₃₀O₇ | Baseline for mass spectrometry (MS) validation. |

| Molecular Weight | 430.5 g/mol | Falls within the Lipinski Rule of 5 ideal range (<500 Da). |

| XLogP3 | 3.6 | Optimal lipophilicity for passive transcellular diffusion. |

| TPSA | 64.6 Ų | Indicates excellent membrane permeability. |

| Exact Mass | 430.19915 Da | Used for high-resolution mass spectrometry (HRMS) calibration. |

Self-Validating Extraction and Isolation Protocol

To evaluate this compound in vitro, researchers must first obtain highly purified isolates. The following protocol is designed as a self-validating system : it incorporates orthogonal analytical checks to ensure that downstream biological assays are not compromised by synergistic impurities (such as phyllanthin or hypophyllanthin) ()[2].

Step-by-Step Methodology

-

Matrix Preparation (Lyophilization): Action: Pulverize Phyllanthus niruri aerial parts and lyophilize at -50°C. Causality: Thermal drying can oxidize the delicate methoxy groups on the aryltetralin skeleton. Lyophilization preserves structural integrity.

-

Solvent Extraction & Maceration: Action: Extract the biomass using 100% acetone or methanol for 48 hours at room temperature. Filter and concentrate under reduced pressure.

-

Liquid-Liquid Partitioning: Action: Suspend the crude extract in water and partition sequentially with hexane, followed by ethyl acetate. Causality: Hexane removes highly lipophilic plant waxes. Ethyl acetate selectively captures the intermediate-polarity lignans (LogP ~3.6).

-

Silica Gel Column Chromatography: Action: Load the ethyl acetate fraction onto a silica gel column (100–200 mesh). Elute using a gradient of hexane:ethyl acetate (starting at 95:5 and increasing polarity).

-

Orthogonal Validation (The Self-Validating Step): Action: Pool fractions exhibiting UV absorbance at 230 nm and 286 nm. Validate purity using both High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and ¹H-NMR/¹³C-NMR. Causality: Relying solely on HPLC can mask co-eluting isomers. NMR ensures the exact stereoisomer (this compound) is confirmed before proceeding to cell assays.

Workflow for the extraction, isolation, and validation of this compound.

In Vitro Biological Evaluation: Anti-HBV Assays

This compound has demonstrated potent suppression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secretion ()[3]. To replicate these findings, researchers must utilize the HepG2.2.15 cell line.

Experimental Design & Causality

-

Cell Culture (HepG2.2.15): Action: Culture cells in MEM supplemented with 10% FBS and G418. Causality: HepG2.2.15 cells are stably transfected with the HBV genome. The inclusion of G418 (an antibiotic) maintains selection pressure, ensuring the cells do not lose the viral plasmid during passaging.

-

Compound Administration: Action: Dissolve this compound in DMSO (final DMSO concentration <0.1% in culture media) and apply to cells at varying concentrations (e.g., 10 µM to 300 µM).

-

Cytotoxicity Counter-Screen (MTT Assay): Action: Run a parallel MTT viability assay on treated cells. Causality (Self-Validation): A reduction in viral antigens is only pharmacologically relevant if the host cells remain viable. The MTT assay proves that the observed IC₅₀ for viral suppression is due to targeted mechanism-of-action, not generalized compound toxicity.

-

Antigen Quantification: Action: Harvest supernatants on day 8 post-treatment and quantify HBsAg and HBeAg using enzyme-linked immunosorbent assay (ELISA).

Mechanistic pathway of this compound in suppressing HBV replication and antigen secretion.

Quantitative Efficacy Data

When executing the aforementioned protocols, researchers should benchmark their results against established literature values. The table below summarizes the inhibitory concentrations (IC₅₀) of this compound and its stereoisomer, Nirtetralin B, against HBV antigens in vitro ()[4].

Table 2: Comparative Anti-HBV Activity (HepG2.2.15 Model)

| Compound | Target Antigen | IC₅₀ Value (µM) | Pharmacological Interpretation |

| This compound | HBsAg | 97.2 | Moderate suppression of viral surface proteins; indicates disruption of viral assembly. |

| This compound | HBeAg | 232.0 | Mild suppression of e-antigen; suggests secondary effects on viral transcription. |

| Nirtetralin B (Analog) | HBsAg | 16.7 | High potency; demonstrates how subtle stereochemical shifts drastically alter target affinity. |

| Nirtetralin B (Analog) | HBeAg | 69.3 | Strong suppression; preferred candidate for advanced in vivo duck hepatitis B (DHBV) models. |

Conclusion

This compound represents a highly viable molecular scaffold for antiviral research. By understanding the causality between its physicochemical properties (specifically its LogP and TPSA) and its cellular pharmacokinetics, researchers can better optimize extraction workflows and biological assays. The implementation of self-validating protocols—such as orthogonal NMR validation and MTT counter-screening—ensures that the resulting efficacy data is both robust and reproducible for future drug development pipelines.

References

-

PubChem Database. "Nirtetralin, CID 182644." National Center for Biotechnology Information. Available at:[Link]

-

Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research. Available at:[Link]

-

Liu, S., et al. (2014). "In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L." Journal of Ethnopharmacology. Available at:[Link]

-

Sari, I., et al. (2025). "Lignans from Phyllanthus niruri L. and Their Antifusarium Properties." Jurnal Kimia Valensi. Available at:[Link]

Sources

- 1. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of (-)-Nirtetralin

[1]

Executive Summary

(-)-Nirtetralin (CAS: 50656-78-5) is a bioactive lignan of the tetrahydronaphthalene class, primarily isolated from Phyllanthus species (P. niruri, P. urinaria).[1] It exhibits significant pharmacological potential, including anti-hepatitis B (HBV) activity, hepatoprotection, and cytotoxicity against specific cancer lines (e.g., OSCC).[1]

As a Senior Application Scientist, I present this guide to address the critical challenges in handling this compound: its high lipophilicity (LogP ~3.6–4.6) and its specific stability requirements. This compound is practically insoluble in water, necessitating precise solvent selection for biological assays to avoid precipitation-induced artifacts.[1][2] Furthermore, while the tetralin core is robust, the methoxy and methylenedioxy substituents present specific vulnerabilities to oxidative and photolytic degradation.[1][2]

Part 1: Physicochemical Profile & Solubility[1][2]

Chemical Identity[1][2][3]

-

IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole[1]

-

LogP: ~3.6 (Predicted), indicating poor aqueous solubility.[1]

-

pKa: Neutral molecule; lacks ionizable basic/acidic groups in the physiological pH range (pH 1–14).[1][2]

Solubility Landscape

The solubility of this compound is dictated by its non-polar tetrahydronaphthalene skeleton.[1] It follows the "like dissolves like" principle, showing high affinity for organic solvents and poor affinity for polar aqueous media.[1][2]

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Application |

| Primary Stock | DMSO | High | > 20 mg/mL | Cryopreservation of stocks (-20°C).[1][2] |

| Secondary Stock | Ethanol (100%) | Moderate | 5–10 mg/mL | In vivo vehicle preparation (requires co-solvents).[1][2] |

| Secondary Stock | Methanol | Moderate | 5–10 mg/mL | Analytical standards (HPLC/MS).[1][2] |

| Organic | Chloroform/DCM | High | > 30 mg/mL | Extraction and purification.[1][2] |

| Aqueous | Water/PBS | Insoluble | < 0.01 mg/mL | Warning: Precipitates immediately upon dilution without carriers.[1][2] |

| Formulation | PEG-400 | Moderate | 1–5 mg/mL | Used for enhancing bioavailability in animal studies.[1][2] |

Critical Insight: For cell culture (in vitro) assays, prepare a 10–20 mM stock in DMSO.[1] Dilute into media such that the final DMSO concentration is < 0.5% (v/v) to prevent cytotoxicity, while ensuring the compound does not crash out.[1]

Part 2: Stability & Degradation Mechanisms[1][2]

Structural Vulnerabilities

While the tetralin ring provides a stable scaffold, this compound contains specific functional groups susceptible to stress:

-

Methylenedioxy Bridge: Susceptible to cleavage under strong acidic conditions and high temperatures, potentially opening to form catechol derivatives.[1][2]

-

Benzylic Positions: The carbons adjacent to the aromatic rings are prone to auto-oxidation (radical formation) upon prolonged exposure to air and light.[1][2]

-

Ether Linkages: Generally stable but can hydrolyze under extreme pH.[1][2]

Stability Profile

| Stress Condition | Stability Rating | Mechanism of Degradation | Recommendation |

| Hydrolysis (pH 7.4) | Stable | N/A | Stable in plasma/media for >24h.[1] |

| Acid (pH < 2) | Labile | Acid-catalyzed ring opening (methylenedioxy).[1] | Avoid strong acid precipitation steps.[1][2] |

| Base (pH > 10) | Moderate | Potential ether cleavage/isomerization.[1][2] | Process rapidly if basic conditions are required.[1][2] |

| Photolysis (UV/Vis) | Sensitive | Photo-oxidation of benzylic carbons.[1][2] | Strictly protect from light (Amber vials).[1][2] |

| Thermal (37°C) | Stable | N/A | Stable during standard incubation times.[1][2] |

| Oxidation (H₂O₂) | Sensitive | Benzylic oxidation/hydroxylation.[1][2] | Use antioxidants (e.g., BHT) in long-term storage if necessary.[1] |

Part 3: Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

A self-validating workflow to determine the exact solubility limit in a specific buffer.[1]

Reagents: this compound solid, PBS (pH 7.4), DMSO, HPLC Grade Acetonitrile.

-

Supersaturation: Add excess this compound (~2 mg) to 1 mL of PBS in a glass vial.

-

Equilibration: Shake at 200 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid. Alternatively, filter using a 0.22 µm PVDF filter (ensure low drug binding).[1]

-

Quantification:

Protocol: Forced Degradation Study (Stability-Indicating Assay)

Use this to validate the storage conditions of your specific batch.[1]

Part 4: Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher in selecting the correct solvent system based on the intended application.[2]

Caption: Decision matrix for solubilizing this compound based on experimental end-goals, highlighting the critical DMSO dilution step for in vitro assays.

Diagram 2: Stability & Storage Logic

A logic flow for handling and storing the compound to maximize shelf-life.[1][2]

Caption: Storage protocol emphasizing protection from light and moisture to prevent oxidation of the tetralin core.

References

-

Wei, W., et al. (2012).[1][2][6][7] Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L.[1][2][4][8][6][9] Phytotherapy Research, 26(7), 964-968.[1][4][6] Retrieved from [Link]

-

Fan, Y., et al. (2015).[1][2] HPLC–MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma. Bioanalysis, 7(6). Retrieved from [Link][1]

-

Zhang, G. D., et al. (2015).[1][2][10] Nirtetralin inhibits growth of hepatitis E virus in HepaRG™ cells.[1][2][3][10] Bangladesh Journal of Pharmacology, 10(2), 377-382.[1][3] Retrieved from [Link][1]

-

PubChem. (2024).[1][2] Nirtetralin Compound Summary (CID 182644). National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

- 1. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nirtetralin = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 50656-78-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nirtetralin inhibits growth of hepatitis E virus in hepaRG cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

Technical Guide: Natural Sources, Abundance, and Isolation of (-)-Nirtetralin

Executive Summary

(-)-Nirtetralin is a bioactive aryltetralin lignan primarily isolated from the genus Phyllanthus (Euphorbiaceae).[1][2] Distinguished by its tetrahydronaphthalene core, it exhibits significant pharmacological potential, particularly in hepatitis B virus (HBV) suppression, hepatoprotection, and anti-inflammatory pathways. This guide provides a comprehensive technical analysis of its natural distribution, biosynthetic origins, and validated isolation protocols for researchers in natural product chemistry and drug discovery.[1]

Chemical Profile and Stereochemistry

This compound belongs to the aryltetralin class of lignans, characterized by a cyclized phenylpropanoid dimer structure. Unlike dibenzylbutyrolactone lignans (e.g., phyllanthin), nirtetralin possesses a rigid tetralin ring system formed via the oxidative cyclization of a dibenzylbutyrolactone precursor.

| Property | Specification |

| IUPAC Name | (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole |

| Chemical Formula | C₂₄H₃₀O₇ |

| Molecular Weight | 430.5 g/mol |

| Stereochemistry | (5R, 6S, 7S) - The natural enantiomer is typically levorotatory (-). |

| Key Structural Features | Methylenedioxy bridge, tetralin core, trimethoxyphenyl pendant. |

Natural Sources and Abundance[3][4]

The distribution of this compound is chemotaxonomically restricted, predominantly occurring in the Phyllanthaceae family. While Phyllanthus amarus and Phyllanthus niruri are the primary industrial sources, abundance varies significantly based on species, plant part, and phenological stage.

Taxonomic Distribution and Content Matrix

The following table synthesizes abundance data derived from comparative HPLC and HPTLC profiling of Phyllanthus species.

| Species | Primary Organ | Relative Abundance | Peak Accumulation Phase | Geographic Hotspots |

| Phyllanthus amarus | Leaves | High (> 0.5 mg/g)* | Fruiting (July-Aug) | India, SE Asia, Brazil |

| Phyllanthus niruri | Leaves | High | Fruiting (July-Aug) | China (Guangxi), Malaysia |

| Phyllanthus urinaria | Whole Plant | Low - Medium | Maturation | Tropical Asia |

| Phyllanthus fraternus | Leaves | Medium | Flowering | India, Africa |

| Phyllanthus maderaspatensis | Stem/Leaves | Low | Vegetative | India |

*Note: Exact concentrations fluctuate. While major lignans like phyllanthin can reach 3-8 mg/g, nirtetralin typically constitutes a secondary but significant fraction (0.1 – 1.5 mg/g dry weight) in optimized chemotypes.

Ecological and Phenological Factors

Research indicates a strict accumulation rule for aryltetralin lignans:

-

Organ Specificity: Leaves contain 3-5x higher concentrations than stems or roots.

-

Seasonal Variation: Biosynthesis peaks during the full fruiting period (July to August) . Collections made during the seedling or early vegetative stages yield significantly lower titers (often <20% of peak value).

-

Stress Response: Biotic and abiotic stress (e.g., drought) can elicit higher lignan production as a defense mechanism.

Biosynthetic Pathway[1][5][6][7]

The biosynthesis of this compound follows the general phenylpropanoid pathway, diverging at the formation of the lignan skeleton. The critical step involves the cyclization of a dibenzylbutyrolactone intermediate (likely a derivative of matairesinol or secoisolariciresinol) into the aryltetralin core.

Mechanistic Flow

-

Monolignol Synthesis: Phenylalanine is converted to Coniferyl Alcohol via the shikimate/phenylpropanoid pathway.

-

Dimerization: Two coniferyl alcohol units undergo dirigent protein (DIR)-mediated oxidative coupling to form (+)-Pinoresinol .

-

Reduction: Pinoresinol is reduced by Pinoresinol-Lariciresinol Reductase (PLR) to (-)-Secoisolariciresinol .[1]

-

Oxidation & Cyclization: Secoisolariciresinol is dehydrogenated to a dibenzylbutyrolactone (e.g., Matairesinol), which then undergoes methylene bridge formation and oxidative cyclization (catalyzed by cytochrome P450s) to close the tetralin ring, yielding This compound .

Pathway Diagram

Figure 1: Proposed biosynthetic pathway of this compound from L-Phenylalanine, highlighting the transition from dibenzylbutyrolactone precursors to the aryltetralin scaffold.

Extraction and Isolation Protocols

Isolation of this compound requires fractionation to separate it from chemically similar lignans (phyllanthin, niranthin) and abundant lipids. The following protocol is validated for high-purity isolation from Phyllanthus leaves.

Isolation Workflow Diagram

Figure 2: Step-by-step fractionation workflow for the isolation of this compound from plant biomass.

Detailed Methodology

Step 1: Biomass Preparation

-

Harvest leaves of P. amarus or P. niruri during the fruiting stage (July-Aug).[2][3]

-

Air-dry in shade (avoid direct sun to prevent UV degradation) and pulverize to a coarse powder (40-60 mesh).

Step 2: Primary Extraction

-

Solvent: 80% Ethanol or Methanol.

-

Method: Maceration (3 x 24h) or Soxhlet extraction (exhaustion).

-

Concentration: Evaporate solvent under reduced pressure (Rotavapor) at <50°C to yield a dark syrupy residue.

Step 3: Fractionation (Liquid-Liquid Partition)

-

Suspend the crude residue in distilled water.

-

Defatting: Extract 3x with Petroleum Ether or n-Hexane . Discard this organic layer (contains lipids, waxes, chlorophyll).

-

Lignan Enrichment: Extract the remaining aqueous phase 3x with Chloroform or Ethyl Acetate .

-

Result: The Chloroform/EtOAc fraction contains the lignan complex (Nirtetralin, Niranthin, Phyllanthin).

Step 4: Chromatographic Purification

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (starting 95:5 → 80:20).

-

Monitoring: Check fractions via TLC.

-

TLC System: n-Hexane : Acetone : 1,4-Dioxane (9:1:0.5).

-

Visualization: Spray with 10% Sulfuric acid in ethanol and heat at 105°C. Lignans appear as dark spots.

-

Rf Value: Nirtetralin typically elutes after Phyllanthin and Hypophyllanthin but before Niranthin (approx Rf 0.48 in optimized systems).

-

Analytical Quantification (HPLC-UV/PDA)

For quality control and abundance verification, the following HPLC parameters are recommended based on validated literature methods.

-

Column: C18 Reverse Phase (e.g., Phenomenex or XBridge, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution.[3][4][5][6]

-

Acetonitrile : Water (with 0.05% TFA or Phosphoric Acid).

-

Ratio: Typically 55:45 or 60:40 (v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (general lignan absorption) or 280 nm .

-

Retention Order (Typical): Phyllanthin < Hypophyllanthin < Nirtetralin < Niranthin.

References

-

Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method.

- Source: Journal of Separ

- Significance: Establishes HPTLC protocols and Rf values for Nirtetralin.

-

Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC.

- Source: Journal of Chrom

- Significance: Identifies leaves and fruiting period (July-Aug)

-

Comparative Profiling of Four Lignans... in Nine Phyllanthus Species.

- Source: Journal of AOAC Intern

-

Significance: Confirms P. amarus as the most abundant source of the lignan complex.[7]

-

Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin.

- Source: Journal of the Chemical Society, Perkin Transactions 1 (1982).

- Significance: Definitive structural elucidation and synthesis of the tetralin core.

-

In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B.

- Source: Journal of Ethnopharmacology (2014).

- Significance: Validates the pharmacological relevance of Nirtetralin congeners in drug development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and Niranthin) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of (-)-Nirtetralin

The following technical guide details the spectroscopic characterization of (-)-Nirtetralin , an aryltetralin-type lignan isolated from Phyllanthus niruri. This guide is structured to assist analytical chemists and pharmacognosists in the rigorous identification and dereplication of this bioactive compound.

Executive Summary & Structural Architecture

This compound (CAS: 50656-78-5) is a bioactive lignan belonging to the aryltetralin subclass.[1] Unlike the seco-lignans (e.g., phyllanthin) often found in the same fractions, nirtetralin features a rigid cyclized tetrahydronaphthalene core. Its pharmacological profile includes potent anti-hepatitis B virus (HBV) activity and HIV-1 reverse transcriptase inhibition, making its precise structural validation critical for drug development.

Chemical Identity[1]

-

IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole[2]

-

Molecular Formula: C

H -

Molecular Weight: 430.5 g/mol [2]

-

Stereochemistry: The (-)-enantiomer typically exhibits the trans, cis configuration at the aliphatic ring junctions (H-1/H-2 trans, H-2/H-3 cis), characteristic of the "hypophyllanthin" type lignans.

Structural Diagram (Graphviz)

The following diagram illustrates the core connectivity and key functional groups required for spectroscopic verification.

Figure 1: Structural connectivity of this compound showing the aryltetralin scaffold and substituent zones.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the first line of confirmation, distinguishing nirtetralin from its isomers (e.g., phyltetralin) via fragmentation patterns specific to the methylenedioxy bridge and methoxymethyl side chains.

Ionization & Molecular Ion

-

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

-

Observed Ion:

-

ESI(+):

453.19 -

EI:

430.2

-

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the aromatic systems and the lability of the ether linkages.

| Fragment ( | Loss/Structure | Mechanistic Insight |

| 430 | Molecular ion (stable in EI due to aromaticity). | |

| 399 | Loss of methoxy radical (common in polymethoxylated lignans). | |

| 340 | Loss of two dimethyl ether moieties ( | |

| 151 | Dimethoxybenzyl cation (Tropylium ion derivative from Ring B). | |

| 135 | Methylenedioxybenzyl cation (Diagnostic for Ring A). |

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for stereochemical assignment. The data below represents the consensus values for this compound in CDCl

H NMR Data (500 MHz, CDCl )

Key Diagnostic: The aliphatic region (H-1 to H-4) defines the aryltetralin class, while the aromatic region confirms the substitution pattern.

| Position | Multiplicity ( | Structural Assignment | |

| Ar-H (Ring B) | 6.74 | d ( | H-2' (Meta coupling) |

| 6.64 | dd ( | H-6' (Ortho/Meta coupling) | |

| 6.61 | d ( | H-5' (Ortho coupling) | |

| Ar-H (Ring A) | 6.38 | s | H-8 (Shielded by Ring B anisotropy) |

| Methylenedioxy | 5.88, 5.85 | d ( | O-CH |

| Aliphatic Ring | 4.05 | d ( | H-1 (Trans-diaxial coupling with H-2) |

| 2.15 | m | H-2 | |

| 2.60 | m | H-3 | |

| 2.75 | dd ( | H-4eq | |

| 2.45 | dd ( | H-4ax | |

| Side Chains | 3.10 - 3.50 | m (complex) | -CH |

| Methoxy Groups | 3.85 | s (3H) | Ar-OCH |

| 3.82 | s (3H) | Ar-OCH | |

| 3.76 | s (3H) | Ar-OCH | |

| 3.28, 3.30 | s (3H each) | Aliphatic -OCH |

C NMR Data (125 MHz, CDCl )

Key Diagnostic: The presence of the methylenedioxy carbon at ~101 ppm and the aliphatic methoxy carbons at ~58-59 ppm.

| Carbon Type | Assignment | |

| Carbonyls | None | Distinguishes from oxo-lignans (e.g., hinokinin). |

| Aromatic C-O | 148.8, 147.6 | C-3', C-4' (Ring B oxygenated carbons) |

| 146.5, 134.0 | Ring A oxygenated carbons | |

| Aromatic CH | 112.5, 111.0, 121.5 | Ring B methines |

| 108.0 | C-8 (Ring A) | |

| Methylenedioxy | 100.8 | O-CH |

| Aliphatic CH | 46.5 | C-1 (Benzylic) |

| 42.0 | C-2 | |

| 36.5 | C-3 | |

| Aliphatic CH | 33.5 | C-4 (Benzylic methylene) |

| 73.5, 71.0 | Side chain -CH | |

| Methoxy | 55.9, 56.0 | Aromatic -OCH |

| 58.8, 59.0 | Aliphatic -OCH |

2D NMR Workflow for Elucidation

The following Graphviz diagram outlines the logical flow for using 2D NMR to construct the Nirtetralin scaffold.

Figure 2: Step-by-step NMR elucidation workflow.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent impurities or aggregation effects:

-

Solvent Selection: Use CDCl

(99.8% D) neutralized with anhydrous K -

Concentration: Dissolve 5–10 mg of isolated Nirtetralin in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended silica from chromatography.

-

Reference: Calibrate to the residual CHCl

peak at

Isolation Context (Purity Check)

When isolating from Phyllanthus niruri:

-

Co-elution Risk: Nirtetralin often co-elutes with niranthin and hypophyllanthin .

-

Differentiation:

References

-

Anjaneyulu, A. S. R., et al. (1973). "The structure of nirtetralin and niranthin." Tetrahedron, 29(10), 1291-1298.

-

Ward, R. S., et al. (1979). "Lignans of Phyllanthus niruri. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin."[4] Journal of the Chemical Society, Perkin Transactions 1, 1712-1719.

-

Wei, W., et al. (2012). "Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L." Phytotherapy Research, 26(7), 964-968.

-

Huang, R. L., et al. (2003). "Anti-hepatitis B virus lignans from the root of Phyllanthus niruri." Planta Medica, 69(11), 1066-1068.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Nirtetralin | C24H30O7 | CID 182644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 4. Structure and synthesis of the aryltetralin lignans hypophyllanthin and nirtetralin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. In vitro and in vivo anti-hepatitis B virus activities of the lignan nirtetralin B isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(-)-Nirtetralin as a Secondary Metabolite in Phyllanthus Species: A Technical Guide to Isolation, Pharmacodynamics, and Antiviral Efficacy

Executive Summary

The genus Phyllanthus (Euphorbiaceae) has long been recognized in traditional medicine for its hepatoprotective properties. Modern phytochemical profiling has identified a robust class of aryltetralin lignans responsible for these bioactivities. Among them, (-)-Nirtetralin has emerged as a critical secondary metabolite, demonstrating significant antiviral efficacy, particularly against the Hepatitis B virus (HBV) and Hepatitis E virus (HEV). This whitepaper provides an in-depth technical analysis of this compound, detailing its structural biology, extraction methodologies, and pharmacological mechanisms for researchers and drug development professionals.

Phytochemical Profiling & Structural Biology

This compound is an aryltetralin lignan predominantly isolated from Phyllanthus niruri and Phyllanthus urinaria[1].

-

IUPAC Name: (5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

-

Molecular Formula: C24H30O7[1]

-

Molecular Weight: 430.5 g/mol [1]

The compound exists alongside its stereoisomers, Nirtetralin A and Nirtetralin B. The spatial configuration of its methoxy and hydroxyl groups is critical for its binding affinity and subsequent pharmacological activity[2].

Extraction and Isolation Methodology

Isolating highly pure this compound requires a meticulously controlled workflow to separate it from structurally similar lignans (e.g., phyllanthin and hypophyllanthin).

Step-by-Step Protocol: Isolation from Phyllanthus niruri

-

Maceration & Primary Extraction: Pulverized, dried biomass of P. niruri is subjected to maceration using acetone or methanol for 72 hours.

-

Causality: Acetone is selected for its optimal polarity index. It effectively penetrates the dried cellular matrix to solubilize intermediate-polarity secondary metabolites (like aryltetralin lignans) while precipitating highly polar, unwanted polysaccharides.

-

-

Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and partitioned sequentially with hexane, followed by ethyl acetate.

-

Causality: Hexane acts as a defatting agent to remove lipophilic waxes and chlorophylls. Subsequent partitioning with ethyl acetate selectively enriches the lignan fraction due to its favorable partition coefficient for phenolic and methoxy-rich compounds.

-

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column (100–200 mesh) and eluted using a gradient mobile phase of hexane and ethyl acetate[3].

-

Causality: Silica gel provides a polar stationary phase. Gradient elution gradually increases the mobile phase polarity, enabling the high-resolution separation of this compound from its stereoisomers based on subtle differences in their spatial configurations.

-

-

Crystallization & Validation: Fractions containing this compound (monitored via TLC) are pooled, concentrated, and recrystallized.

-

Causality: Recrystallization yields high-purity crystals (>95%), which is a strict, self-validating prerequisite for downstream biological assays to prevent false-positive antiviral activity caused by trace impurities.

-

Workflow for the extraction and isolation of this compound from Phyllanthus niruri.

Pharmacological Mechanisms: Antiviral Activity

The therapeutic value of this compound is primarily anchored in its antiviral properties.

-

Hepatitis B Virus (HBV): this compound effectively suppresses the secretion of HBV antigens (HBsAg and HBeAg) in a dose-dependent manner[2]. By inhibiting viral DNA polymerase, it limits viral replication and reduces the overall viral load, leading to hepatoprotection (evidenced by reduced ALT and AST levels in related in vivo models)[4].

-

Hepatitis E Virus (HEV): Recent studies have also demonstrated that this compound acts as an inhibitor of HEV growth in HepaRG™ cell lines, showcasing a broader spectrum of hepatotropic viral inhibition[5].

Pharmacological mechanism of this compound in suppressing HBV replication and antigen secretion.

Quantitative Efficacy Data

The antiviral potency of this compound and its stereoisomers has been quantified using in vitro models. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) required to suppress HBV antigens[2].

| Compound | IC₅₀ for HBsAg (µM) | IC₅₀ for HBeAg (µM) | Source |

| This compound | 97.2 | 232.0 | 2 |

| Nirtetralin A | 9.5 | 17.4 | 2 |

| Nirtetralin B | 16.7 | 69.3 | 2 |

Note: While Nirtetralin A and B exhibit lower IC₅₀ values, the baseline this compound structure remains a vital scaffold for semi-synthetic optimization.

In Vitro Experimental Workflow: Anti-HBV Assay

To ensure reproducibility and scientific integrity when evaluating the anti-HBV activity of this compound, the following standardized protocol is employed.

Step-by-Step Protocol: HepG2.2.15 Cell Assay

-

Cell Culture & Maintenance: Cultivate HepG2.2.15 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and G418.

-